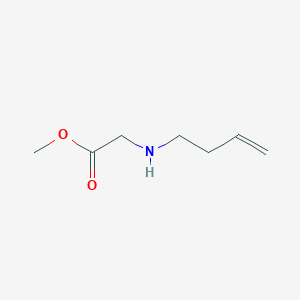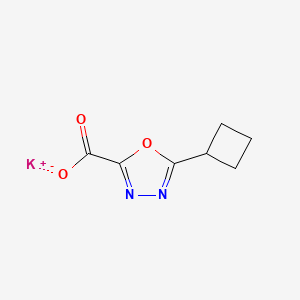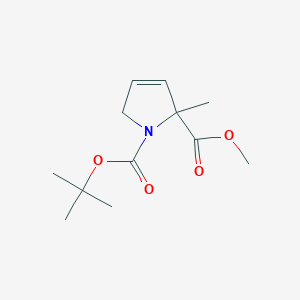
(2S)-6-amino-2-(dimethylamino)hexanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves the reaction of l-lysine with dimethylamine under controlled conditions. The reaction typically takes place in an aqueous solution, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein and peptide modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic Acid: A structurally related compound with different functional groups.
Azelaic Acid: Another similar compound with distinct chemical properties and applications.
Uniqueness
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C8H20Cl2N2O2 |
|---|---|
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m0../s1 |
Clave InChI |
LKHDYIFVCQTTFO-KLXURFKVSA-N |
SMILES isomérico |
CN(C)[C@@H](CCCCN)C(=O)O.Cl.Cl |
SMILES canónico |
CN(C)C(CCCCN)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)





![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)
